4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid
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Overview
Description
4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid is an organic compound that features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of dihydropyran with Raney nickel to form tetrahydropyran, which is then functionalized to introduce the sulfur atom . The methyl group can be introduced via alkylation reactions, and the amino group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiopyran ring and amino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with an oxygen atom in place of sulfur.
3-methyl-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid: Another thiopyran derivative with different substituents.
Uniqueness
4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid is unique due to the combination of its thiopyran ring, amino group, and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-[methyl(thian-3-yl)amino]butanoic acid |
InChI |
InChI=1S/C10H19NO2S/c1-11(6-2-5-10(12)13)9-4-3-7-14-8-9/h9H,2-8H2,1H3,(H,12,13) |
InChI Key |
MXDOXOQGSGZYRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)O)C1CCCSC1 |
Origin of Product |
United States |
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